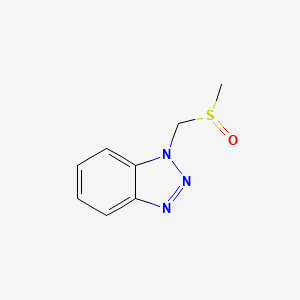

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole

Description

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a methanesulfinylmethyl (-CH₂S(O)CH₃) substituent at the 1-position of the benzotriazole core. The methanesulfinyl group introduces moderate electron-withdrawing effects and polarity, distinguishing it from sulfonyl (-SO₂-) or alkyl-substituted analogs. Benzotriazole derivatives are widely used as intermediates in organic synthesis, ligands, and bioactive molecules due to their stability and versatile reactivity .

Properties

IUPAC Name |

1-(methylsulfinylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-13(12)6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJSKXVITVZWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with methanesulfinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole has demonstrated significant antimicrobial properties. Research indicates that derivatives of benzotriazole exhibit varying degrees of antibacterial and antifungal activity. For instance, compounds synthesized with the benzotriazole moiety have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Properties

In a study by Swamy et al., a series of N-alkylated benzotriazole derivatives were evaluated for their antibacterial efficacy. The results indicated that certain compounds exhibited potent activity against resistant bacterial strains, suggesting potential therapeutic applications .

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 15a | Bacillus subtilis | 25 |

| 15d | E. coli | 12.5 |

| 17h | Staphylococcus aureus | 50 |

Materials Science

Corrosion Inhibition

Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in various environments, including marine and industrial settings. The compound's ability to form stable complexes with metal ions enhances its protective qualities against corrosion.

Case Study: Corrosion Inhibition on Metals

Research has shown that this compound can significantly reduce corrosion rates in metals like copper and aluminum when applied in aqueous solutions. This property is particularly valuable in the formulation of antifreeze and cooling systems where metal integrity is crucial .

| Metal Type | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| Copper | 85 | Aqueous |

| Aluminum | 75 | Marine |

Environmental Science

Biodegradability and Environmental Impact

The environmental relevance of benzotriazole derivatives has been increasingly scrutinized due to their persistence in aquatic systems. Studies indicate that while these compounds are effective as antifouling agents and corrosion inhibitors, they also pose risks to aquatic life due to their low biodegradability .

Case Study: Environmental Persistence

A study assessing the environmental impact of benzotriazole revealed that significant concentrations remain in surface waters post-treatment at wastewater facilities. This persistence raises concerns regarding bioaccumulation and toxicity to aquatic organisms .

Mechanism of Action

The mechanism of action of 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Substitutents

1-(Methanesulfonyl)-1H-1,2,3-benzotriazole ():

- Features a sulfonyl (-SO₂-) group, a stronger electron-withdrawing substituent compared to sulfinyl (-S(O)-).

- Reacts with carboxylic acids in the presence of base to form acylbenzotriazoles, which are precursors to amides .

- Crystallographic studies reveal planar benzotriazole rings and intermolecular interactions (e.g., π-π stacking) .

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole :

- The sulfinyl group (-S(O)-) confers intermediate polarity and reactivity between sulfonyl and alkyl groups.

- Expected to exhibit lower thermal stability than sulfonyl analogs due to reduced electron withdrawal.

Ether-Linked Derivatives

Alkyl and Aryl Derivatives

Heterocyclic Hybrids

- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) (): Combines benzotriazole with a nitroimidazole moiety, known for antiprotozoal and antibacterial activity. Melting point: 167–169°C; synthesized in 79.5% yield via nucleophilic substitution . $ ^1H $ NMR (CDCl₃): δ 7.93–7.34 (aromatic H), 4.81 (CH₂-N-benzotriazole), 2.37 (CH₃) .

Physical and Spectral Properties

Biological Activity

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

The compound this compound (C7H7N3O2S) features a benzotriazole core, which is known for its versatile biological behavior. The presence of the methanesulfinylmethyl group enhances its reactivity and biological efficacy. The molecular geometry is similar to other benzotriazole derivatives, which often exhibit a range of biological activities due to their nitrogen-rich structure .

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit notable antibacterial and antifungal properties.

- Antibacterial Effects : Studies have shown that benzotriazole derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

- Antifungal Properties : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, showing MIC values between 1.6 μg/mL to 25 μg/mL . The introduction of halogen substituents in related compounds has been shown to enhance antifungal activity significantly.

Antiviral Activity

Benzotriazole derivatives have been explored for their potential antiviral properties as well. Some studies report that these compounds can act against viruses such as hepatitis C by inhibiting viral replication through various mechanisms .

Anticancer Activity

Emerging evidence suggests that benzotriazole compounds may exhibit anticancer properties. For example, certain derivatives have shown selective inhibition against cancer cell lines by targeting specific protein kinases involved in cancer progression . The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Many benzotriazoles act as enzyme inhibitors. For instance, they can inhibit proteases critical for viral replication or bacterial survival.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial cell membranes.

- Interference with Nucleic Acid Synthesis : Some studies suggest that benzotriazoles can interfere with DNA and RNA synthesis in pathogens.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of benzotriazoles:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via sulfonylation of benzotriazole derivatives. A common approach involves reacting 1H-1,2,3-benzotriazole with methanesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base) in anhydrous dichloromethane or THF at 0–25°C. Optimization includes:

- Temperature control : Slow addition of reagents at 0°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity in some cases.

- Monitoring : Thin-layer chromatography (TLC) with UV detection or GC-MS to track reaction progress.

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolve the methanesulfinylmethyl group (δ ~3.0–3.5 ppm for CH₃SO) and benzotriazole aromatic protons (δ ~7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key parameters include low R-factors (<0.05) and analysis of π-π stacking interactions (centroid distances ~3.5–3.6 Å) observed in related sulfonylbenzotriazole derivatives .

Advanced Research Questions

Q. How can researchers investigate the potential of this compound as an enzyme inhibitor, particularly in targeting viral proteases?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Förster resonance energy transfer (FRET)-based assays) for proteases like SARS-CoV-2 Mᴾʳᵒ.

- Mechanistic Studies : Conduct time-dependent inactivation assays to distinguish reversible vs. irreversible inhibition. Use site-directed mutagenesis (e.g., C145A mutation in SARS-CoV Mᴾʳᵒ) to validate binding specificity .

- Structural Analysis : Co-crystallize the compound with target enzymes and solve structures via SC-XRD to identify interaction motifs (e.g., hydrogen bonding with catalytic residues) .

Q. What computational methods are suitable for studying the photodegradation pathways of this compound under UV exposure?

- Methodological Answer :

- Multiconfigurational Calculations : Use CASSCF/CASPT2 to map excited-state potential energy surfaces (PES) and identify conical intersections driving photolysis.

- Non-Adiabatic Molecular Dynamics (NAMD) : Simulate ultrafast relaxation pathways (fs–ps timescales) post-photoexcitation.

- Comparative Analysis : Benchmark against experimental UV-Vis spectra and HPLC-MS data to validate predicted degradation products (e.g., benzotriazole or sulfoxide derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data for benzotriazole derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables such as assay conditions (pH, temperature) and compound purity (HPLC ≥95%).

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Structural Confirmation : Verify batch-to-batch consistency via SC-XRD or high-resolution MS to rule out impurities or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.